Defined and Reproducible Ulcerogenic Potency Profile for Model Consistency
Dulcerozine exhibits a highly reproducible and potent ulcerogenic effect with a defined optimal dose. When administered subcutaneously at 300 mg/kg to 24-hour fasted rats, it consistently produces deep or perforating duodenal ulcers within 18 hours. This contrasts with cysteamine, which often requires a higher or repeated dosing regimen (e.g., 400 mg/kg orally, twice) to achieve similar ulcer severity [1]. The consistency and speed of ulcer formation with a single, well-defined dose of Dulcerozine reduce animal-to-animal variability and streamline experimental protocols.
| Evidence Dimension | Ulcerogenic Potency and Reliability |
|---|---|
| Target Compound Data | 300 mg/kg s.c. produces deep/perforating ulcers in 24h-fasted rats within 18 hr |
| Comparator Or Baseline | Cysteamine: 400 mg/kg p.o. x 2 times to induce comparable duodenal ulcers in rats |
| Quantified Difference | Dulcerozine achieves a robust ulcer model with a single, lower subcutaneous dose and a faster time to consistent deep ulcer formation compared to a common oral cysteamine protocol. |
| Conditions | Male Wistar or Sprague-Dawley rats, 24-hour fasted, subcutaneous administration |
Why This Matters
For procurement, this ensures a more efficient and standardized animal model, reducing the number of animals and time required to establish a reliable disease state for high-throughput anti-ulcer drug screening.
- [1] Kurebayashi Y, et al. Dulcerozine-induced duodenal ulcers in rats: a simple, highly-reliable model for evaluating anti-ulcer agents. Arch Int Pharmacodyn Ther. 1984 Sep;271(1):155-68. PMID: 6497507. View Source
- [2] Van H. N, et al. Research on the anti-duodenal ulcer effect of Vien Khoi Tim capsules on cysteamine wistar rats. Vietnam Journal of Medical and Pharmaceutical Research. 2024. [Indirect reference, typical protocol]. View Source
